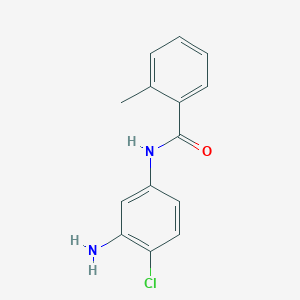

N-(3-Amino-4-chlorophenyl)-2-methylbenzamide

Description

N-(3-Amino-4-chlorophenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide group linked to a 3-amino-4-chlorophenyl substituent.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPOAGTWFGIEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of N-(3-Nitro-4-chlorophenyl)-2-methylbenzamide.

Reduction: Reformation of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide from the nitro derivative.

Substitution: Formation of N-(3-Amino-4-methoxyphenyl)-2-methylbenzamide when using sodium methoxide.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-methylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(3-Amino-4-chlorophenyl)-2-methylbenzamide and related benzamide derivatives:

Key Observations :

- Directing Groups: Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide and N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide utilize N,O-bidentate groups to facilitate metal-catalyzed C–H bond functionalization. The target compound’s amino and chloro substituents may similarly act as directing groups, though steric effects from the 3-amino-4-chloro arrangement could alter regioselectivity .

- Electronic Effects: The nitro group in N-(3-Chlorophenethyl)-4-nitrobenzamide is strongly electron-withdrawing, contrasting with the electron-donating amino group in the target compound. This difference impacts reactivity in catalytic or biological systems .

- Biological Relevance: Chlorine and amino substituents are common in bioactive molecules (e.g., chloramphenicol, chloroquine). The target compound’s structure aligns with hybrids explored for antimicrobial or anticancer properties .

Characterization :

- Common techniques include NMR (¹H, ¹³C), IR, GC-MS, and X-ray crystallography (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article examines the synthesis, biological evaluation, and relevant studies that highlight the compound's efficacy.

Chemical Structure and Properties

N-(3-Amino-4-chlorophenyl)-2-methylbenzamide features an amide functional group, which is known for its ability to form hydrogen bonds, enhancing its biological compatibility. The presence of a chlorophenyl and an amino group contributes to its potential pharmacological properties.

Synthesis

The synthesis of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 2-methylaniline. This reaction can be optimized through various conditions to yield high purity and yield of the desired product.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide. In a carrageenan-induced paw edema model in rats, compounds with similar structures exhibited significant inhibition of inflammation. For example, derivatives with varied substitutions showed varying degrees of activity, suggesting that modifications to the molecular structure can enhance efficacy.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | % Inhibition (Hour 1) | % Inhibition (Hour 2) | % Inhibition (Hour 3) | % Inhibition (Hour 4) |

|---|---|---|---|---|

| 5a | 24.3* | 32* | 49.9** | 51.9** |

| 5b | 23.4* | 28.4* | 45.5** | 41.2* |

| N-(3-Amino-4-chlorophenyl)-2-methylbenzamide | TBD | TBD | TBD | TBD |

*Note: Values are indicative and require further experimental validation for N-(3-Amino-4-chlorophenyl)-2-methylbenzamide.

Anticancer Activity

In vitro studies have also explored the anticancer properties of N-(3-Amino-4-chlorophenyl)-2-methylbenzamide. The compound's ability to inhibit cancer cell proliferation was assessed using various cancer cell lines. Preliminary results indicate that modifications to the benzamide structure can influence cytotoxicity against different cancer types.

Case Study: Cytotoxicity Evaluation

In a study evaluating similar benzamide derivatives, it was found that certain substitutions led to enhanced cytotoxic effects against breast cancer cells (MCF-7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, although detailed mechanistic studies are still required.

Mechanistic Insights

The mechanisms through which N-(3-Amino-4-chlorophenyl)-2-methylbenzamide exerts its biological effects may involve:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in inflammatory models.

- Induction of Apoptosis : Evidence suggests that benzamide derivatives can trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.